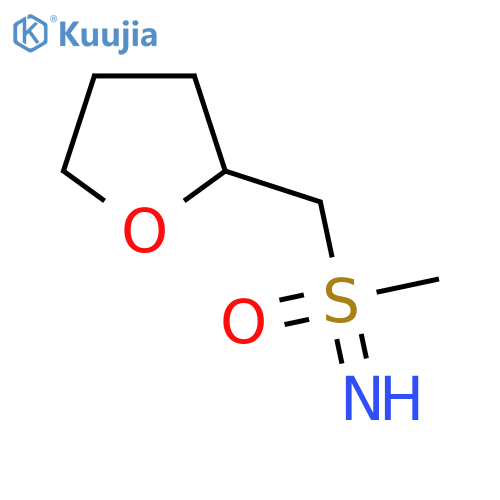

Cas no 2243508-69-0 (imino(methyl)(oxolan-2-yl)methyl-lambda6-sulfanone)

imino(methyl)(oxolan-2-yl)methyl-lambda6-sulfanone 化学的及び物理的性質

名前と識別子

-

- imino(methyl)(oxolan-2-yl)methyl-lambda6-sulfanone

- EN300-1700185

- imino(methyl)[(oxolan-2-yl)methyl]-lambda6-sulfanone

- 2243508-69-0

-

- インチ: 1S/C6H13NO2S/c1-10(7,8)5-6-3-2-4-9-6/h6-7H,2-5H2,1H3

- InChIKey: DDOFDELCKJVGCI-UHFFFAOYSA-N

- ほほえんだ: S(C)(CC1CCCO1)(=N)=O

計算された属性

- せいみつぶんしりょう: 163.06669983g/mol

- どういたいしつりょう: 163.06669983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

imino(methyl)(oxolan-2-yl)methyl-lambda6-sulfanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1700185-0.25g |

imino(methyl)[(oxolan-2-yl)methyl]-lambda6-sulfanone |

2243508-69-0 | 0.25g |

$774.0 | 2023-09-20 | ||

| Enamine | EN300-1700185-10.0g |

imino(methyl)[(oxolan-2-yl)methyl]-lambda6-sulfanone |

2243508-69-0 | 10g |

$3622.0 | 2023-06-04 | ||

| Enamine | EN300-1700185-5g |

imino(methyl)[(oxolan-2-yl)methyl]-lambda6-sulfanone |

2243508-69-0 | 5g |

$2443.0 | 2023-09-20 | ||

| Enamine | EN300-1700185-2.5g |

imino(methyl)[(oxolan-2-yl)methyl]-lambda6-sulfanone |

2243508-69-0 | 2.5g |

$1650.0 | 2023-09-20 | ||

| Enamine | EN300-1700185-0.05g |

imino(methyl)[(oxolan-2-yl)methyl]-lambda6-sulfanone |

2243508-69-0 | 0.05g |

$707.0 | 2023-09-20 | ||

| Enamine | EN300-1700185-0.5g |

imino(methyl)[(oxolan-2-yl)methyl]-lambda6-sulfanone |

2243508-69-0 | 0.5g |

$809.0 | 2023-09-20 | ||

| Enamine | EN300-1700185-5.0g |

imino(methyl)[(oxolan-2-yl)methyl]-lambda6-sulfanone |

2243508-69-0 | 5g |

$2443.0 | 2023-06-04 | ||

| Enamine | EN300-1700185-0.1g |

imino(methyl)[(oxolan-2-yl)methyl]-lambda6-sulfanone |

2243508-69-0 | 0.1g |

$741.0 | 2023-09-20 | ||

| Enamine | EN300-1700185-1.0g |

imino(methyl)[(oxolan-2-yl)methyl]-lambda6-sulfanone |

2243508-69-0 | 1g |

$842.0 | 2023-06-04 | ||

| Enamine | EN300-1700185-1g |

imino(methyl)[(oxolan-2-yl)methyl]-lambda6-sulfanone |

2243508-69-0 | 1g |

$842.0 | 2023-09-20 |

imino(methyl)(oxolan-2-yl)methyl-lambda6-sulfanone 関連文献

-

1. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164

-

Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694

-

Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112

-

Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

imino(methyl)(oxolan-2-yl)methyl-lambda6-sulfanoneに関する追加情報

Introduction to Imino(methyl)(oxolan-2-yl)methyl-lambda6-sulfanone (CAS No. 2243508-69-0)

The compound Imino(methyl)(oxolan-2-yl)methyl-lambda6-sulfanone, identified by the CAS number 2243508-69-0, represents a fascinating molecule with significant potential in the field of pharmaceutical chemistry and bioorganic synthesis. This sulfanone derivative features a unique structural framework that includes an imino group, a methyl-substituted oxolane ring, and a lambda6-sulfanone moiety. Such structural motifs are increasingly recognized for their versatility in drug design, particularly in modulating biological pathways associated with inflammation, metabolic disorders, and cancer.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic sulfanones in developing novel therapeutic agents. The oxolan-2-yl substituent in this compound introduces a cyclic ether functionality, which can enhance binding affinity to target proteins and improve pharmacokinetic properties. Moreover, the presence of the imino group suggests potential for hydrogen bonding interactions, a key factor in optimizing molecular recognition within biological systems. These features make Imino(methyl)(oxolan-2-yl)methyl-lambda6-sulfanone a compelling candidate for further investigation.

In the context of contemporary research, sulfanone derivatives have garnered attention for their ability to inhibit enzymes such as thioredoxin reductase (TrxR), which plays a crucial role in cancer cell proliferation and survival. Studies have demonstrated that sulfanones can disrupt redox signaling pathways by selectively targeting TrxR, leading to reduced tumor growth and enhanced apoptosis. The specific arrangement of functional groups in Imino(methyl)(oxolan-2-yl)methyl-lambda6-sulfanone may confer unique inhibitory properties, making it a valuable scaffold for developing next-generation anticancer agents.

The lambda6-sulfanone moiety is particularly noteworthy, as it introduces a sulfur atom into the molecular structure. Sulfur-containing compounds are well-documented for their bioactivity, often exhibiting broad-spectrum antimicrobial and anti-inflammatory effects. The lambda6 configuration suggests a distinct electronic environment compared to other sulfanone derivatives, which could influence its reactivity and biological interactions. This aspect warrants further exploration through computational modeling and experimental validation.

From a synthetic chemistry perspective, the preparation of Imino(methyl)(oxolan-2-yl)methyl-lambda6-sulfanone presents an intriguing challenge due to the complexity of its structural components. The synthesis likely involves multi-step reactions, including cyclization of the oxolane ring and introduction of the imino and sulfanone functionalities. Advances in transition-metal-catalyzed reactions have enabled more efficient routes to such heterocycles, potentially facilitating scalable production of this compound for research purposes.

The pharmaceutical industry is increasingly interested in small molecules that can modulate protein-protein interactions (PPIs) critical to disease pathogenesis. The structural features of Imino(methyl)(oxolan-2-yl)methyl-lambda6-sulfanone, particularly its ability to engage hydrogen bonding networks and occupy specific binding pockets, make it a promising candidate for disrupting aberrant PPIs in diseases like Alzheimer's and Parkinson's. Preclinical studies are needed to elucidate its mechanism of action and assess its potential as a lead compound for drug development.

Additionally, the compound's solubility profile and metabolic stability are essential factors to consider in drug design. The presence of polar functional groups such as the imino group and the sulfanone moiety may enhance water solubility, which is critical for oral bioavailability. However, further studies are required to evaluate its degradation pathways and potential side effects under physiological conditions.

In conclusion,Imino(methyl)(oxolan-2-yl)methyl-lambda6-sulfanone (CAS No. 2243508-69-0) represents a structurally sophisticated molecule with significant therapeutic potential. Its unique combination of functional groups positions it as a valuable scaffold for developing novel pharmaceuticals targeting various diseases. Ongoing research into its biological activity, synthetic accessibility, and pharmacokinetic properties will be crucial in determining its future role in medicine.

2243508-69-0 (imino(methyl)(oxolan-2-yl)methyl-lambda6-sulfanone) 関連製品

- 2172157-75-2(4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol)

- 16441-28-4(2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid)

- 1361651-85-5(6-Methoxy-3-(2,4,6-trichlorophenyl)-2-(trifluoromethyl)pyridine)

- 1528230-81-0(Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate)

- 20507-55-5(rac-(1R,2R,4R)-bicyclo2.2.2oct-5-en-2-ylmethanol)

- 332022-22-7(1H-Pyrrole-1-aceticacid, 3-acetyl-2,5-dihydro-4-hydroxy-2-(4-methylphenyl)-5-oxo-)

- 111131-55-6(1H-Imidazole, 2-(ethoxymethyl)-)

- 33567-61-2(2-(5-bromo-2-methoxyphenyl)acetaldehyde)

- 14313-60-1(6-Chlorobenzo[c]isoxazole)

- 14283-05-7(Tetraamminecopper sulphate)